Stereochemical Purity Defines (3S)-Oct-4-en-3-ol as the Sole Source of the S-Enantiomer When Compared to Racemic Oct-4-en-3-ol
The defining differentiation is the absolute stereochemistry at C-3. (3S)-Oct-4-en-3-ol (CAS 202917-31-5) has the S-configuration, as confirmed by its IUPAC stereodescriptor. In contrast, the commercially available racemate (±)-4-octen-3-ol (CAS 66786-02-5) consists of a 1:1 mixture of S- and R-enantiomers. When enantiomeric purity is a critical quality attribute, the racemate delivers only 50% of the active S-enantiomer, meaning any assay using the racemate would require double the mass to achieve the same S-enantiomer loading—introducing confounding effects from the R-enantiomer . For context, in the broader class of volatile allylic alcohols, enantiomeric excess (e.e.) values of ≥95% are standard for stereochemical studies—a purity level unattainable with racemic material without additional chiral resolution steps [1].
| Evidence Dimension | S-Enantiomer Content (% of Total Compound) |
|---|---|
| Target Compound Data | ~100% S-enantiomer (assuming single enantiomer product; actual e.e. must be confirmed via supplier CoA) |
| Comparator Or Baseline | (±)-4-Octen-3-ol (CAS 66786-02-5): ~50% S-enantiomer |
| Quantified Difference | Up to ~2× higher S-enantiomer content in the defined single enantiomer |
| Conditions | Procurement specification; actual e.e. dependent on supplier batch and chiral analytical method |
Why This Matters
For any chirality-dependent application, procurement of the defined S-enantiomer eliminates the need for costly in-house chiral resolution and avoids confounding biological or sensory data from the undesired R-enantiomer.
- [1] Mori, K. (2007). Significance of chirality in pheromone science. Bioorganic & Medicinal Chemistry, 15(24), 7505–7523. https://doi.org/10.1016/j.bmc.2007.08.040 View Source
